molecular formula C19H13Cl2N5O2 B12826667 N'-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide

N'-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide

Cat. No.: B12826667
M. Wt: 414.2 g/mol
InChI Key: HITXXJVGIVKZAO-BYVZECGDSA-N
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Description

N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring, a hydroxybenzylidene moiety, and a picolinohydrazide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Diazotization: The starting material, 2,4-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzaldehyde under basic conditions to form the diazenyl intermediate.

    Condensation: The diazenyl intermediate is condensed with picolinohydrazide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxybenzylidene moiety can be oxidized to form quinone derivatives.

    Reduction: The diazenyl group can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the hydroxybenzylidene moiety can participate in redox reactions, affecting cellular oxidative stress pathways. The picolinohydrazide group may also interact with metal ions, influencing metalloprotein functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-(hydroxyimino)-3-oxobutanamide
  • (2,4-Dichlorophenyl)urea
  • 2-(2,4-Dichlorophenyl)-2-butyl oxirane

Uniqueness

N’-(-5-((2,4-Dichlorophenyl)diazenyl)-2-hydroxybenzylidene)picolinohydrazide is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses a diazenyl group that can undergo specific redox reactions and a picolinohydrazide moiety that can chelate metal ions, making it versatile in various applications.

Properties

Molecular Formula

C19H13Cl2N5O2

Molecular Weight

414.2 g/mol

IUPAC Name

N-[(E)-[5-[(2,4-dichlorophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C19H13Cl2N5O2/c20-13-4-6-16(15(21)10-13)25-24-14-5-7-18(27)12(9-14)11-23-26-19(28)17-3-1-2-8-22-17/h1-11,27H,(H,26,28)/b23-11+,25-24?

InChI Key

HITXXJVGIVKZAO-BYVZECGDSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C=CC(=C2)N=NC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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